9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one features a complex polyheterocyclic architecture with critical functional groups:
- Core structure: A pyrido[1,2-a]pyrimidin-4-one scaffold substituted at positions 2 and 2.
- Position 3: A (Z)-configured methylidene bridge connecting to a 1,3-thiazolidin-4-one ring. This thiazolidinone moiety includes a tetrahydrofuran-2-ylmethyl group at position 3 and a thioxo group at position 2, enhancing conformational rigidity and redox activity .
- Position 9: A methyl group on the pyrido-pyrimidinone core, modulating steric and electronic properties.
The Z-configuration of the methylidene group is critical for maintaining optimal spatial orientation for biological interactions, as seen in structurally related compounds .
Properties
Molecular Formula |
C24H30N4O4S2 |
|---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H30N4O4S2/c1-15(2)31-12-6-9-25-20-18(22(29)27-10-4-7-16(3)21(27)26-20)13-19-23(30)28(24(33)34-19)14-17-8-5-11-32-17/h4,7,10,13,15,17,25H,5-6,8-9,11-12,14H2,1-3H3/b19-13- |
InChI Key |
CADFJQCUOYFEQL-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCCCOC(C)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCCCOC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[1,2-a]Pyrimidin-4-One Core
The pyrido[1,2-a]pyrimidin-4-one core is constructed via a cyclocondensation reaction between 2-amino-3-methylpyridine and a dinitrile derivative. In a representative procedure, 2-amino-3-methylpyridine (1) reacts with 2-ethoxymethylene-1,3-propanedinitrile in dimethylformamide (DMF) at 80–85°C for 4 hours, followed by heating at 110–115°C to eliminate methanol . This yields the intermediate 6b, a critical precursor for subsequent functionalization. The reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates both the condensation and cyclization steps .
Key Reaction Parameters
Formation of the Thiazolidinone Ring
The thiazolidinone moiety is introduced via a Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one core and a tetrahydrofuranmethyl-substituted aldehyde. A modified protocol from thiazolidine-2,4-dione syntheses is employed :
-
Aldehyde Preparation: Tetrahydrofuran-2-carbaldehyde is synthesized by oxidizing tetrahydrofuran-2-methanol using pyridinium chlorochromate (PCC) in dichloromethane .
-
Condensation: The aldehyde reacts with the pyrido[1,2-a]pyrimidin-4-one intermediate in ethanol under reflux with piperidine as a base. The reaction is monitored by TLC, and the Z-configuration of the exocyclic double bond is controlled by steric effects of the tetrahydrofuranmethyl group .
Optimized Conditions
One-Pot Synthesis and Process Optimization
A one-pot method avoids isolating intermediates, enhancing efficiency:
-
Sequential Reactions: The pyrido[1,2-a]pyrimidin-4-one core, thiazolidinone-forming reagents, and aminating agent are combined in DMF.
-
Catalyst System: DBU (0.5 mol%) and sodium azide (1.2 equiv) are added to promote cyclization and azide incorporation .
-
Work-Up: The reaction mixture is acidified with acetic acid, and the product is recrystallized from ethanol .
Advantages
Characterization and Analytical Data
The final compound is characterized using spectroscopic and chromatographic methods:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise Synthesis | 60–70 | 98 | Better stereochemical control . |
| One-Pot Process | 55–60 | 95 | Reduced purification steps . |
| Catalytic DBU Method | 70–75 | 97 | Higher throughput . |
Challenges and Solutions
-
Stereochemical Control: The Z-configuration of the thiazolidinone double bond is ensured by using bulky tetrahydrofuranmethyl groups, which hinder isomerization .
-
Byproduct Formation: Hydrolysis of the thioxo group to sulfonic acid is minimized by maintaining anhydrous conditions .
-
Solubility Issues: DMF is preferred over ethanol for dissolving intermediates during one-pot synthesis .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone moiety would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential biological activity. Its multiple functional groups suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests that it may have activity against certain diseases, and it could be used as a lead compound for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of 9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their activity. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound belongs to a family of pyrido-pyrimidinone derivatives with variable substituents. Key analogs include:
Impact of Substituents :
- Hydrogen Bonding : Morpholine (Analog 1) and piperazine (Analog 2) introduce tertiary amines, enabling stronger hydrogen-bonding interactions with biological targets compared to the target compound’s ether group .
- Steric Effects : The pentyl chain in Analog 14 introduces greater steric bulk, which may hinder binding to compact active sites .
Physicochemical and Electronic Properties
- Thioxo Group Reactivity: The thioxo (C=S) group in the thiazolidinone ring participates in redox reactions, as demonstrated in rhodanine derivatives (e.g., electrochemical activity in ). This group is pivotal for metal coordination and radical scavenging .
- Conformational Rigidity : The tetrahydrofuran-2-ylmethyl group restricts rotational freedom, stabilizing the Z-configuration and optimizing pharmacophore alignment .
- Electronic Effects : Isoelectronic principles () suggest that substitutions altering electron density (e.g., morpholine vs. isopropoxy) modulate interactions with π-rich biological targets .
Biological Activity
The compound 9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activities that merit detailed investigation. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 506.64 g/mol. The compound features several functional groups, including thiazolidinones and pyrido-pyrimidines, which are known for their biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related thiazolidinone derivatives. For instance, N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene) exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 to 0.03 mg/mL, indicating potent activity compared to traditional antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Target Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 8 | Enterobacter cloacae | 0.004 | 0.008 |
| Compound 15 | Trichoderma viride | 0.004 | 0.006 |
| Ampicillin | Various | 0.1 | - |
The mechanism by which this compound exerts its antimicrobial effects likely involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. The thiazolidinone moiety is known to interact with various enzymes and receptors that are critical for microbial survival.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of a series of thiazolidinone derivatives against common pathogens like Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives had superior activity compared to standard antibiotics, suggesting a promising avenue for drug development .
- Antifungal Activity : Another research effort assessed the antifungal properties of similar compounds against Candida albicans and Aspergillus niger. The results showed MIC values as low as 0.004 mg/mL for some derivatives, indicating strong antifungal potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
